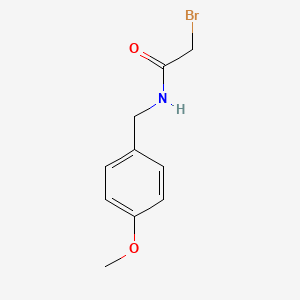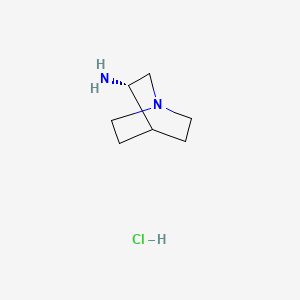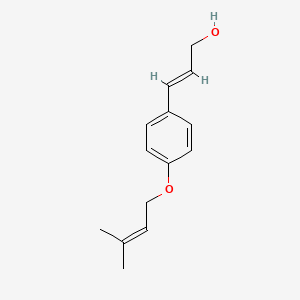![molecular formula C12H20O4 B599705 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid CAS No. 169822-66-6](/img/structure/B599705.png)
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane is a chemical compound with the molecular formula C11H20O2 . It is also known by other names such as Cyclohexanone, 2,2-dimethyl-1,3-propanediol ketal .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane consists of a spirocyclic system with two rings of five and six atoms, respectively . The compound has a molecular weight of 184.275 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane include a molecular weight of 184.2753 . The compound has an enthalpy of vaporization of 59.0 ± 0.6 kJ/mol at temperatures between 283 and 323 K .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Thermodynamic Properties : A study by Zeng, Wang, and Zhang (2021) investigated a derivative of 1,5-dioxaspiro[5.5] which included benzimidazole moiety. The research focused on its crystal structure, thermodynamic properties, and quantum chemical computations. This study is significant for understanding the molecular structure and properties of similar compounds (Zeng, Wang, & Zhang, 2021).
Synthesis of Novel Compounds : Singh and Singh (2017) reported the efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines using a 1,5-dioxaspiro[5.5] derivative. The study highlights the compound's role in facilitating chemical reactions in a biodegradable and non-toxic solvent (Singh & Singh, 2017).
Stereochemistry and Elimination Reactions : Lawson et al. (1993) explored the stereochemistry and elimination reactions of α-bromo derivatives of simple spiroketals, including 1,7-dioxaspiro[5.5]undecane. This research provides insights into the potential synthesis pathways for spiroketal metabolites (Lawson, Kitching, Kennard, & Byriel, 1993).
Catalyst-Free Synthesis of Spiro Heterocycles : Aggarwal, Vij, and Khurana (2014) demonstrated an efficient catalyst-free synthesis of nitrogen-containing diazaspiro compounds, showcasing the versatility of 1,5-dioxaspiro[5.5] derivatives in organic synthesis (Aggarwal, Vij, & Khurana, 2014).
Preparation of Spiroacetals in Rove Beetles : Zhang, Fletcher, Dettner, Francke, and Kitching (1999) synthesized spiroacetals, including a 1,7-dioxaspiro[5.5] derivative, to study their occurrence in rove beetles. This research contributes to understanding the role of such compounds in insect communication (Zhang, Fletcher, Dettner, Francke, & Kitching, 1999).
Eigenschaften
IUPAC Name |
3,3-dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2)7-15-12(16-8-11)5-3-9(4-6-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHVUGBGCVKPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC(CC2)C(=O)O)OC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

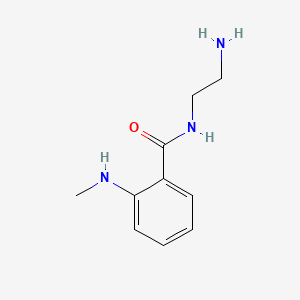
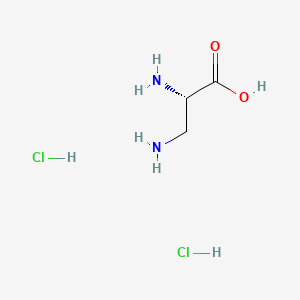
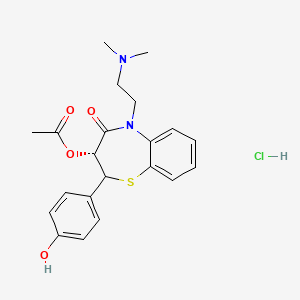

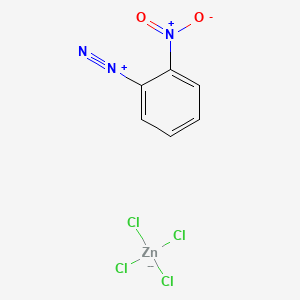
![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)
